molecular formula C7H14ClNO4 B3013986 Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride CAS No. 2416219-12-8

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride

Cat. No.: B3013986
CAS No.: 2416219-12-8
M. Wt: 211.64
InChI Key: CMCVQGYVOIKDRD-CAHLUQPWSA-N
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Description

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate; hydrochloride is a piperidine derivative featuring a six-membered nitrogen-containing ring with stereospecific hydroxyl groups at positions 3 and 4, a methyl carboxylate ester at position 4, and a hydrochloride salt.

Properties

IUPAC Name

methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-6(10)7(11)2-3-8-4-5(7)9;/h5,8-9,11H,2-4H2,1H3;1H/t5-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHZDYZMPINHAV-VOLNJMMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(CCNC[C@@H]1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride typically involves the enantioselective multistage synthesis of (3S,4R)-3-hydroxypiperidine-4-carboxylic acid. One key step in this synthesis is the one-pot azide reductive cyclization of aldehyde, which yields the intermediate that can be further modified to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate; hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate; hydrochloride C₇H₁₂ClNO₅ 225.63 3,4-dihydroxy, methyl ester High polarity, hydrophilic
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethyl ester, methyl (5-membered ring) Lower solubility, ester hydrolysis
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride C₉H₁₈ClNO₂ 207.70 Ethyl ester, methyl (6-membered ring) Moderate lipophilicity
Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride C₆H₁₄ClNO 151.64 3-hydroxy, 4-methyl Increased solubility vs. non-hydroxylated analogs
(3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride C₁₂H₁₅ClFNO 259.71 4-fluorophenyl, 3-methanol Enhanced aromatic interactions

Physicochemical Properties

  • Polarity and Solubility : The dihydroxy groups in the target compound significantly enhance hydrophilicity compared to analogs like ethyl 4-methylpiperidine-4-carboxylate hydrochloride, which lacks hydroxyl groups . This property may improve aqueous solubility but reduce membrane permeability.
  • Stability : The methyl ester group in the target compound is less prone to hydrolysis than ethyl esters (e.g., in (3S,4S)-ethyl derivatives) due to steric and electronic effects .

Environmental and Regulatory Aspects

  • Ecotoxicity : Similar to 4-(diphenylmethoxy)piperidine hydrochloride, the environmental impact of the target compound remains understudied, highlighting a need for degradation and bioaccumulation studies .
  • Regulatory Status : Piperidine derivatives are often regulated under hazardous substance guidelines (e.g., GB/T 16483-2008), though specific regulations for the target compound are undefined .

Biological Activity

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride is a piperidine derivative with significant potential in various biological applications. This compound is characterized by its two hydroxyl groups at the 3 and 4 positions, a carboxylate group at the 2 position, and a methyl ester group. Its hydrochloride form enhances solubility, making it suitable for biochemical studies and pharmaceutical applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃ClN₁O₄
  • Molecular Weight : 175.18 g/mol
  • CAS Number : 2416219-12-8

Biological Activity

This compound exhibits several biological activities that are under investigation:

Enzyme Interaction

The compound serves as a valuable tool for studying enzyme mechanisms due to its structural features that mimic natural substrates. Research indicates that it can act as an inhibitor or substrate in various enzymatic reactions, particularly those involving hydroxylation and carboxylation processes .

Therapeutic Potential

Preliminary studies suggest that this compound may have therapeutic effects in the treatment of neurodegenerative diseases and metabolic disorders. Its role as an intermediate in drug synthesis highlights its potential in pharmaceutical development .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that Methyl (3S,4R)-3,4-dihydroxypiperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
  • Metabolic Pathway Studies : Research has demonstrated that this compound can influence metabolic pathways related to amino acid metabolism. It has been used to trace metabolic routes of piperidine derivatives in biological systems, providing insights into their physiological roles .

The mechanism by which Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate exerts its biological effects involves:

  • Hydroxyl Group Reactivity : The presence of hydroxyl groups allows for hydrogen bonding with biomolecules, facilitating interactions with enzymes and receptors.
  • Carboxylate Group Functionality : The carboxylate group can participate in ionic interactions and contribute to the overall polarity of the molecule, enhancing solubility and bioavailability .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-HydroxypiperidineHydroxyl group at position 3Limited enzyme interaction
Piperidine DerivativesVarying functional groupsDiverse biological activities
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateNitro and methyl groupsAntitumor activity

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas of exploration include:

  • In vivo Studies : To assess the therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the specific pathways influenced by this compound.
  • Formulation Development : To enhance delivery methods for clinical applications.

Q & A

Q. Table 1: Stability Data from Related Piperidine Derivatives

ConditionDegradation Products ObservedMethod UsedReference
40°C, 75% RH, 4wHydrolyzed ester, oxidized diolHPLC-MS
Light exposureNo significant changeNMR, UV-Vis

Advanced: What strategies can resolve contradictions in solubility data reported for this compound across different solvent systems?

Answer:
Discrepancies arise from solvent polarity, pH, and ionic strength. Mitigation strategies:

  • Co-Solvency : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility for biological assays .
  • pH Adjustment : Solubilize in buffered solutions (pH 4–6) where the carboxylate group remains protonated, reducing ionic repulsion .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions. If particles >200 nm form, add surfactants (e.g., Tween-20) to stabilize the dispersion .

Basic: How can researchers mitigate hydrolysis risks during experimental handling of this compound?

Answer:

  • Anhydrous Conditions : Store the compound under nitrogen or argon in sealed vials with desiccants (e.g., silica gel) .
  • Low-Temperature Handling : Prepare solutions on ice and avoid prolonged exposure to room temperature during cell culture experiments .
  • pH Control : Use buffered systems (pH 5–6) to slow ester hydrolysis. Monitor pH shifts with in-line probes during kinetic studies .

Advanced: What computational modeling approaches are suitable for predicting the metabolic pathways of this compound?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate enzymatic hydrolysis of the methyl ester by carboxylesterases. Identify transition states and rate-limiting steps .
  • QSAR Models : Train models on similar piperidine derivatives to predict hepatic clearance or cytochrome P450 interactions. Use descriptors like logP and topological polar surface area .
  • In Silico Metabolite Prediction : Software like GLORY or ADMET Predictor® can forecast Phase I/II metabolites (e.g., hydroxylation or glucuronidation) for prioritization in LC-MS/MS workflows .

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